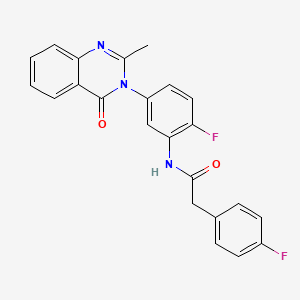

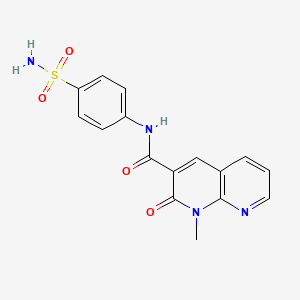

![molecular formula C20H26N4O5S B2363421 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251620-55-9](/img/structure/B2363421.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

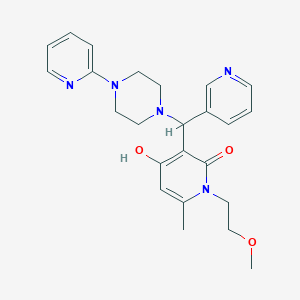

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff derivative of (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate (BDMMBH) was synthesized using a Schiff method . Another study reported the synthesis of a compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques. For instance, the UV–Visible spectra of a similar compound revealed a cutoff wavelength of 356 nm. The HOMO–LUMO energy gap established the charge transition contained by the compound .Scientific Research Applications

Nonlinear Optical Materials

The compound’s structural features suggest potential applications in nonlinear optical (NLO) materials . These materials are crucial for photonics, optical computing, and optical communications. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group could contribute to the NLO properties due to its electron-donating nature, which is beneficial for creating materials with high third-order nonlinearities .

Antitumor Agents

Compounds with similar structural motifs have been evaluated for their antitumor activities. The sulfonylpyrazole moiety, in particular, is of interest in the development of new antitumor agents. This compound could be investigated for its efficacy against various cancer cell lines, such as HeLa, A549, and MCF-7 .

Anti-Inflammatory Applications

The benzo[d][1,3]dioxol-5-ylmethyl group is structurally related to compounds known for their anti-inflammatory properties. This suggests that the compound could be researched for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), particularly for conditions like rheumatoid arthritis .

Schiff Base Derivatives

The compound could be used to synthesize Schiff base derivatives, which have a wide range of applications, including as ligands in coordination chemistry and as building blocks for more complex organic molecules .

Future Directions

Mechanism of Action

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

Some studies suggest that it may have growth inhibitory properties against certain cancer cell lines . More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-3-23-12-16(20(22-23)30(26,27)24-8-6-14(2)7-9-24)19(25)21-11-15-4-5-17-18(10-15)29-13-28-17/h4-5,10,12,14H,3,6-9,11,13H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXPGMVBTIPOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)